4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Overview
Description
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a chloro group and a methylsulfonyl group attached to a dihydropyrrolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: The initial step involves the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as pyridine derivatives and appropriate reagents under controlled conditions.
Introduction of the Chloro Group: The chloro group can be introduced via halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methylsulfonyl)-5H-pyrrolo[3,4-b]pyridine: Lacks the dihydro component, leading to different reactivity.
6-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the chloro group, affecting its chemical properties.
4-Chloro-5H-pyrrolo[3,4-b]pyridine: Lacks both the methylsulfonyl and dihydro components, resulting in distinct behavior.
Uniqueness
4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the combination of its chloro and methylsulfonyl groups attached to the dihydropyrrolo[3,4-b]pyridine core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H9ClN2O2S |
---|---|
Molecular Weight |
232.69 g/mol |
IUPAC Name |
4-chloro-6-methylsulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H9ClN2O2S/c1-14(12,13)11-4-6-7(9)2-3-10-8(6)5-11/h2-3H,4-5H2,1H3 |
InChI Key |
WBHYVARTXDUUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2=C(C=CN=C2C1)Cl |
Origin of Product |
United States |
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